

Structural Elucidation of Piperidine Hydrochloride Salts: A Comparative Crystallographic Guide

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Compound of Interest

Compound Name: 2-Methyl-5-isopropylpiperidine

CAS No.: 1341601-79-3

Cat. No.: B2806819

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Executive Summary

Piperidine hydrochloride ($C_5H_{11}N[1][2][3][4]\cdot HCl$) represents a fundamental scaffold in medicinal chemistry, serving as the protonated salt form of the piperidine heterocycle found in numerous APIs (e.g., paroxetine, methylphenidate). While often treated as a simple reagent, the solid-state behavior of piperidine salts—specifically their hydrogen bonding networks and hygroscopicity—can critically impact drug formulation and intellectual property.

This guide objectively compares Single Crystal X-ray Diffraction (SCXRD) against alternative structural determination methods, providing experimental protocols for growing diffraction-quality crystals of this hygroscopic salt.

Part 1: The Comparative Landscape

In the development of piperidine-based drugs, researchers often rely on NMR for solution-state connectivity. However, solution data fails to capture the solid-state supramolecular interactions that dictate stability and solubility.

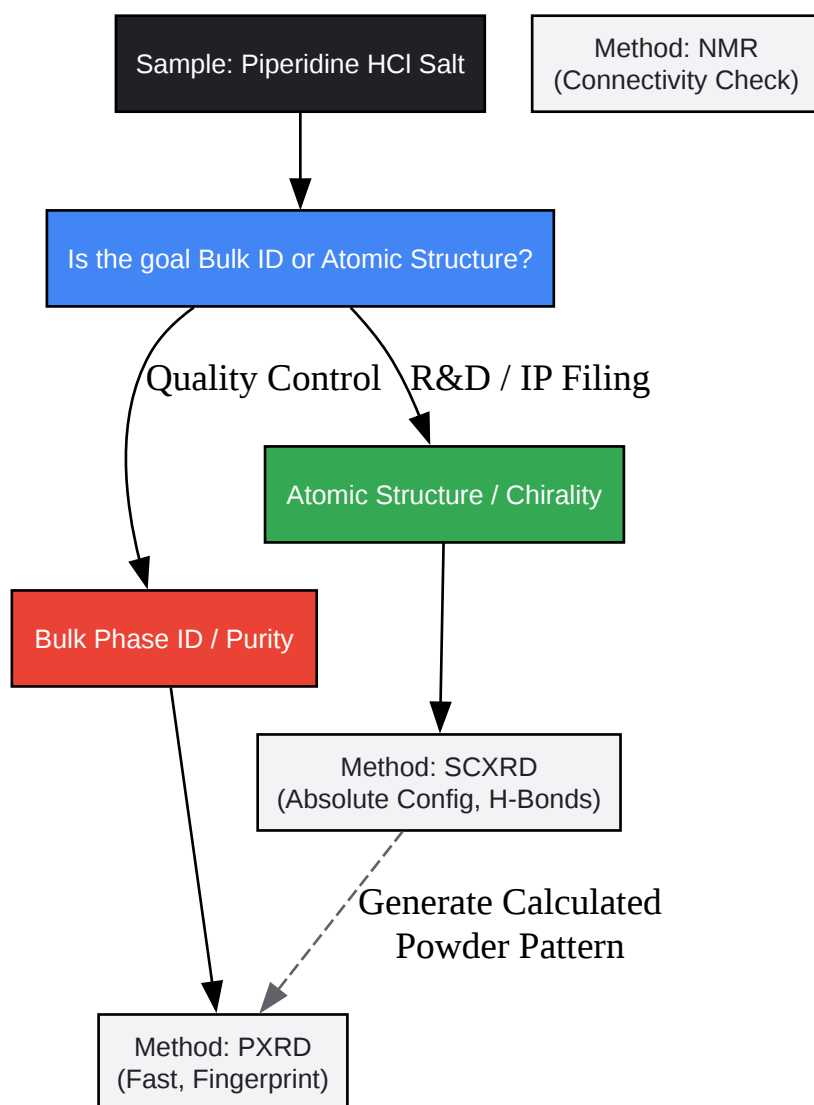
The following matrix compares the three primary analytical techniques for piperidine salts.

Table 1: Comparative Analysis of Structural Elucidation Methods

| Feature | SCXRD (Gold Standard) | PXRD (Powder Diffraction) | Solution NMR (1H/13C) |
|-----------------|---|---|---------------------------------|
| Primary Output | 3D Atomic Coordinates (XYZ), Absolute Configuration | Bulk Phase Identification (Fingerprint) | Molecular Connectivity & Purity |
| Resolution | Atomic (< 0.8 Å) | Bulk Lattice (Peaks/2θ) | Molecular Topology |
| Stereochemistry | Defines Absolute Chirality (Flack Parameter) | Cannot determine alone | Relative only (NOESY/COSY) |
| Polymorph ID | Definitive (Unit Cell + Packing) | Comparative (Pattern Matching) | N/A (Solution state) |
| H-Bonding | Visualizes N-H...Cl networks directly | Inferred (via lattice changes) | Inferred (Chemical Shift) |
| Sample Req. | Single Crystal (>0.05 mm) | Polycrystalline Powder (>10 mg) | Dissolved Sample (~5 mg) |

Decision Logic: When to Use SCXRD

While PXRD is faster for batch release, SCXRD is non-negotiable during the pre-formulation and IP filing stages. You cannot patent a specific polymorph without defining its unit cell and packing motif.



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Figure 1: Analytical decision tree for solid-state characterization of piperidine salts.

Part 2: Structural Anatomy of Piperidine HCl

Understanding the specific crystal data of Piperidine HCl is crucial for validating your experimental results.

Crystal System & Space Group

Piperidine hydrochloride typically crystallizes in the Orthorhombic system.

- Space Group: $Pmb2_1$ (No. 26) or $Pbcm$ (depending on temperature/polymorph).

- Lattice Parameters (Representative):
 - $a \approx 9.68 \text{ \AA}$
 - $b \approx 7.34 \text{ \AA}$
 - $c \approx 9.65 \text{ \AA}$
 - $Z = 4$ (Formula units per cell)

The Hydrogen Bonding Network (N-H...Cl)

The defining feature of this salt is the interaction between the protonated nitrogen (piperidinium cation) and the chloride anion.

- Donor: The N atom is protonated (NH_2^+), acting as a double donor.
- Acceptor: The Cl^- ion acts as a bridge.
- Geometry: The structure forms infinite chains along the crystallographic axes. The Cl^- ion sits in a pocket created by the chair conformation of the piperidine ring, stabilized by N-H...Cl bonds (typically $3.10 - 3.25 \text{ \AA}$ donor-acceptor distance).

Conformation

The piperidine ring adopts a distinct chair conformation to minimize torsional strain.[5] In the HCl salt, the equatorial positions are favored for substituents (if present), but the N-H protons engage in specific directional bonding that locks the lattice.

Part 3: Experimental Protocol

Growing X-ray quality crystals of piperidine HCl is challenging due to hygroscopicity. Simple evaporation often yields hydrated "mush" or microcrystalline powder.

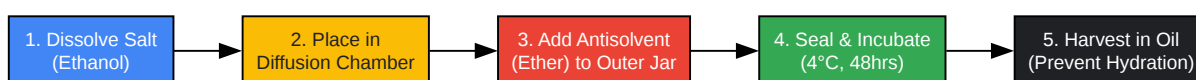
Recommended Method: Vapor Diffusion This method allows for controlled supersaturation, minimizing the inclusion of water from the atmosphere.

Materials

- Solute: Piperidine HCl (crude or powder).[4]
- Solvent (Good): Ethanol or Methanol (anhydrous).
- Precipitant (Bad Solvent): Diethyl Ether or Hexane.
- Vessel: 2-vial system (inner small vial, outer jar).

Step-by-Step Workflow

- Preparation: Dissolve 20 mg of Piperidine HCl in 0.5 mL of dry Ethanol in a small (4 mL) vial. Ensure the solution is clear. Filter if necessary to remove dust nuclei.
- Setup: Place the open small vial inside a larger jar containing 2-3 mL of Diethyl Ether.
- Equilibration: Seal the outer jar tightly. The ether vapor will slowly diffuse into the ethanol, lowering the solubility of the salt gradually.
- Observation: Store at 4°C (fridge) to further lower solubility. Crystals should appear within 24-72 hours as colorless prisms or needles.
- Harvesting: Mount crystals immediately using Paratone oil to coat them. Do not let them dry in air, as they may absorb atmospheric moisture and degrade the lattice quality.



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Figure 2: Vapor diffusion workflow for hygroscopic hydrochloride salts.

Part 4: Data Processing & Validation

When refining the structure of piperidine HCl, specific crystallographic issues may arise.

Twinning

Orthorhombic salts often exhibit pseudo-merohedral twinning. If your R-factor remains high (>10%) despite good data, check for twinning laws in your refinement software (e.g., SHELX).

CheckCIF Validation

Before publication, run your .cif file through the IUCr CheckCIF server.

- Expected Alert: You may see alerts regarding the "ellipsoid size" of the Chloride ion. This is common; Cl⁻ has high thermal motion.
- Resolution: Collect data at low temperature (100 K) using a cryostream to freeze this motion and improve resolution.

Absolute Structure

For substituted piperidines (chiral), the Flack Parameter is critical.

- Flack $x \approx 0.0$: Correct absolute structure.
- Flack $x \approx 1.0$: Inverted structure.
- Note: Chlorine provides sufficient anomalous scattering (using Mo or Cu radiation) to determine absolute configuration reliably.

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